molecular formula C16H15Cl2N3S2 B10967781 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B10967781
M. Wt: 384.3 g/mol
InChI Key: SJAQLSNCDPLAJC-UHFFFAOYSA-N
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Description

3,4-DICHLOROBENZYL [4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a synthetic organic compound with the molecular formula C15H13Cl2N3S2 It is characterized by the presence of a dichlorobenzyl group, an ethyl group, a thienylmethyl group, and a triazole ring

Properties

Molecular Formula

C16H15Cl2N3S2

Molecular Weight

384.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C16H15Cl2N3S2/c1-2-21-15(9-12-4-3-7-22-12)19-20-16(21)23-10-11-5-6-13(17)14(18)8-11/h3-8H,2,9-10H2,1H3

InChI Key

SJAQLSNCDPLAJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLOROBENZYL [4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Thienylmethyl Group: The thienylmethyl group is introduced via a substitution reaction.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is attached through another substitution reaction.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate. The reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLOROBENZYL [4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles or electrophiles; solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

3,4-DICHLOROBENZYL [4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-DICHLOROBENZYL [4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLOROBENZYL 4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
  • 2,4-DICHLOROBENZYL 4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
  • 3,4-DICHLOROBENZYL 5-METHYL (1,2,4)TRIAZOLO (4,3-A)QUINOLIN-1-YL SULFIDE

Uniqueness

3,4-DICHLOROBENZYL [4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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